molecular formula C6H11BrO B12655406 2-Ethylbutyryl bromide CAS No. 26464-06-2

2-Ethylbutyryl bromide

Cat. No.: B12655406
CAS No.: 26464-06-2
M. Wt: 179.05 g/mol
InChI Key: WQSCTLOEMUQLLZ-UHFFFAOYSA-N
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Description

2-Ethylbutyryl bromide is an organic compound with the molecular formula C6H11BrO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyryl bromide can be synthesized through the bromination of 2-ethylbutyric acid. The reaction typically involves the use of phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale bromination of 2-ethylbutyric acid using similar brominating agents. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyryl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of alcohols, amines, or ethers, respectively.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Reduction: The compound can be reduced to 2-ethylbutyric acid or other related compounds using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, ethers.

    Elimination Reactions: Alkenes.

    Reduction: 2-Ethylbutyric acid.

Scientific Research Applications

2-Ethylbutyryl bromide is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Employed in the development of novel drug candidates and active pharmaceutical ingredients (APIs).

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylbutyryl bromide primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in organic molecules, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

    2-Ethylbutyric Acid: The parent acid from which 2-ethylbutyryl bromide is derived.

    2-Ethylbutyryl Chloride: Another halogenated derivative with similar reactivity but different physical properties.

    Butyryl Bromide: A structurally similar compound with a shorter carbon chain.

Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts specific steric and electronic properties to the molecule. This makes it distinct from other butyryl derivatives and influences its reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-ethylbutanoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSCTLOEMUQLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181063
Record name 2-Ethylbutyryl bromide
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Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26464-06-2
Record name 2-Ethylbutanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26464-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylbutyryl bromide
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Record name 2-Ethylbutyryl bromide
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Record name 2-ethylbutyryl bromide
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